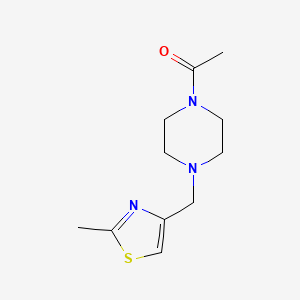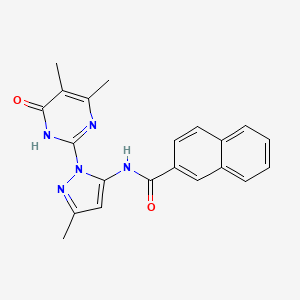
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 2,5-dimethoxybenzyl group, a hydroxypropyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves multiple steps:
Formation of the 2,5-Dimethoxybenzyl Group: This step involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reducing agent to form 2,5-dimethoxybenzyl alcohol.
Attachment of the Hydroxypropyl Group: The 2,5-dimethoxybenzyl alcohol is then reacted with an epoxide, such as glycidol, under basic conditions to form the 2-hydroxypropyl ether derivative.
Introduction of the Amino Group: The final step involves the reaction of the hydroxypropyl ether derivative with an amine, such as 2-amino-2-methylpropan-1-ol, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-((2,4-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- 2-((3-((3,4-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- 2-((3-((2,5-Dimethoxyphenyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
Uniqueness
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to similar compounds.
Properties
IUPAC Name |
2-[[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,11-18)17-8-13(19)10-22-9-12-7-14(20-3)5-6-15(12)21-4/h5-7,13,17-19H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBZARWNGLSMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COCC1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B2592708.png)
![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)

![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)

![N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2592719.png)

![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)


![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
